molecular formula C25H23NO5 B1337228 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid CAS No. 501015-29-8

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B1337228
CAS No.: 501015-29-8
M. Wt: 417.5 g/mol
InChI Key: SOJXDPVBOJLSIA-QHCPKHFHSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group, facilitating the formation of peptide bonds without unwanted side reactions. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 9H-fluorene, methanol, and 3-methoxybenzaldehyde.

    Formation of Fmoc Group: The Fmoc group is introduced by reacting 9H-fluorene with chloroformate in the presence of a base like triethylamine.

    Amino Acid Formation: The amino acid backbone is constructed through a series of reactions including alkylation, reduction, and amination.

    Final Coupling: The final step involves coupling the Fmoc-protected amino group with the 3-methoxyphenyl group under mild conditions to avoid racemization.

Industrial Production Methods

Industrial production often employs automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of solid-phase synthesis techniques allows for high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxyphenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its Fmoc protecting group.

    Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Utilized in the study of protein structure and function by incorporating it into synthetic peptides.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a building block in the development of new pharmaceuticals.

    Diagnostic Tools: Used in the creation of diagnostic peptides for medical imaging and disease detection.

Industry

    Biotechnology: Employed in the production of synthetic proteins and enzymes.

    Material Science: Investigated for its potential in creating novel materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable peptide bonds. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the construction of complex peptides and proteins. The methoxyphenyl group can interact with various molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the methoxy group, leading to different reactivity and biological activity.

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: The methoxy group is in a different position, affecting its steric and electronic properties.

Uniqueness

The presence of the 3-methoxyphenyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid provides unique steric and electronic properties, making it particularly useful in specific synthetic and biological applications. Its ability to form stable peptide bonds while being easily deprotected makes it a valuable tool in peptide synthesis.

This compound’s versatility and unique properties make it a significant molecule in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXDPVBOJLSIA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427495
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501015-29-8
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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